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Abstract
Entrectinib (Rozlytrek®) is a potent, orally bioavailable, central nervous system (CNS)-active

inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and

anaplastic lymphoma kinase (ALK) tyrosine kinases. Developed to address the therapeutic

need in cancers driven by specific oncogenic fusions, its journey from discovery to regulatory

approval exemplifies the paradigm of targeted, tumor-agnostic drug development. This guide

provides a comprehensive technical overview of Entrectinib, detailing its discovery, mechanism

of action, preclinical profile, and pivotal clinical development. It includes summaries of key

quantitative data, detailed experimental protocols, and visualizations of critical pathways and

workflows for researchers and drug development professionals.

Discovery and Development History
Entrectinib was originally discovered and synthesized by Nerviano Medical Sciences (NMS) in

Italy.[1][2] The compound, initially known as NMS-E628, was developed from the chemical

optimization of an ALK inhibitor scaffold and was identified as a potent inhibitor of TRK, ROS1,

and ALK kinases.[3][4]

The initial Phase I clinical study, ALKA-372-001, began in 2012 and was conducted in Italy,

generating key first-in-human data.[1][2] The success of this initial trial led to a collaboration

with the US-based biotechnology company Ignyta, which continued the global clinical

development under the identifier RXDX-101.[2] Ignyta advanced Entrectinib into a global,
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registration-enabling Phase II basket trial, STARTRK-2. Subsequently, Ignyta was acquired by

Roche, which now markets the drug worldwide.[2]

Entrectinib received its first global approval in Japan in June 2019 for NTRK fusion-positive

tumors.[5] The U.S. Food and Drug Administration (FDA) granted accelerated approval in

August 2019 for two indications: adults with ROS1-positive metastatic non-small cell lung

cancer (NSCLC) and adult and pediatric patients 12 years and older with NTRK gene fusion-

positive solid tumors.[6]

Mechanism of Action
Entrectinib is a selective, ATP-competitive tyrosine kinase inhibitor.[7][8] Its primary targets are

the kinase domains of TRKA, TRKB, TRKC, ROS1, and ALK.[9] In cancers harboring

chromosomal rearrangements of the NTRK1/2/3, ROS1, or ALK genes, the resulting fusion

proteins are constitutively active, driving oncogenic signaling pathways that lead to

uncontrolled cell proliferation and survival—a phenomenon known as "oncogene addiction".[9]

[10]

By binding to the ATP-binding site of these kinases, Entrectinib blocks their phosphorylation

and activation, thereby inhibiting downstream signaling cascades.[11] Key pathways

suppressed by Entrectinib include the MAPK/ERK, PI3K/AKT, and (for ALK) JAK/STAT

pathways, ultimately leading to the induction of apoptosis and the shrinkage of tumors.[7][12]

Signaling Pathway Diagrams
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Caption: Simplified TRK and ROS1 Signaling Inhibition by Entrectinib.
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Preclinical Development
In Vitro Potency and Selectivity
Entrectinib demonstrated potent inhibition against its target kinases in biochemical assays and

cellular models. It was found to be highly selective, with significantly lower activity against other

kinases like ABL and RET.[4]

Target Kinase
Biochemical IC₅₀
(nM)

Cellular IC₅₀ (nM) Cell Model

TRKA 1.7[10] 3[4] Ba/F3 TEL-TRKA

TRKB 0.1[10] 3[4] Ba/F3 TEL-TRKB

TRKC 0.1[10] 3[4] Ba/F3 TEL-TRKC

ROS1 0.2[10] 5[4] Ba/F3 TEL-ROS1

ALK 1.6[10] 12[4] Ba/F3 NPM-ALK

Table 1: In Vitro

Inhibitory Potency of

Entrectinib.

CNS Penetration
A key design feature of Entrectinib is its ability to cross the blood-brain barrier, a critical

attribute for treating CNS metastases, which are common in ROS1 and NTRK fusion-positive

cancers.[13] Preclinical studies confirmed significant CNS penetration across multiple species.

Entrectinib is a weak substrate for the P-glycoprotein (P-gp) efflux pump, unlike other inhibitors

such as crizotinib, which contributes to its enhanced CNS exposure.[14]
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Species Brain-to-Blood Ratio

Mouse 0.4[15][16]

Rat 0.6 - 1.0[15][16]

Dog 1.4 - 2.2[15][16]

Table 2: Preclinical CNS Penetration of

Entrectinib.

In Vivo Antitumor Activity
Oral administration of Entrectinib led to significant tumor regression in various mouse xenograft

and transgenic models harboring TRKA, ROS1, or ALK fusions.

TRKA-driven Model: In mice bearing KM12 colorectal carcinoma xenografts (TPM3-TRKA

fusion), oral Entrectinib at 30 and 60 mg/kg twice daily resulted in potent tumor growth

inhibition.[3]

ROS1-driven Model: In a Ba/F3-TEL-ROS1 xenograft model, Entrectinib at 60 mg/kg twice

daily led to significant tumor growth inhibition.[17]

ALK-driven Models: Entrectinib induced complete tumor regression in Karpas-299 and SR-

786 anaplastic large-cell lymphoma xenografts.[3][18] In a transgenic mouse model of NPM-

ALK-driven lymphoma, treatment resulted in the regression of thymic tumor masses.[3][19]

Intracranial Model: In a mouse model with intracranial NCI-H2228 (EML4-ALK) lung cancer

metastases, Entrectinib treatment provided a significant survival benefit compared to the

control group (57 vs. 34 days).[15][16]

Clinical Development
The clinical efficacy and safety of Entrectinib were established through an integrated analysis

of three key multicenter, open-label trials: ALKA-372-001 (Phase I), STARTRK-1 (Phase I), and

STARTRK-2 (Phase II basket trial).[20][21][22]

Caption: Generalized Clinical Trial Workflow for Entrectinib Studies.
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Efficacy in NTRK Fusion-Positive Solid Tumors
The primary efficacy analysis for the tumor-agnostic indication was based on an integrated

dataset of patients with NTRK fusion-positive solid tumors.

Efficacy Endpoint
Integrated Analysis (n=54)
[6]

Updated Analysis (n=121)
[23]

Objective Response Rate

(ORR)
57% (95% CI: 43, 71) 61.2%

- Complete Response (CR) - 15.7%

- Partial Response (PR) - 45.5%

Duration of Response (DoR) 68% ≥ 6 months Median: 20.0 months

45% ≥ 12 months

Progression-Free Survival

(PFS)
- Median: 13.8 months

Intracranial ORR (Measurable

CNS Disease)
- 63.6% (n=11)

Table 3: Clinical Efficacy in

NTRK Fusion-Positive Solid

Tumors.

Responses were observed across 10 different tumor types, including sarcoma, NSCLC,

mammary analogue secretory carcinoma (MASC), breast, thyroid, and colorectal cancer.[6]

Efficacy in ROS1-Positive Non-Small Cell Lung Cancer
(NSCLC)
The efficacy in ROS1-rearranged NSCLC was evaluated in a dedicated cohort from the

integrated trials.
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Efficacy Endpoint
Integrated Analysis (n=51)
[6]

Updated Analysis (n=168)
[13]

Objective Response Rate

(ORR)
78% (95% CI: 65, 89) 68% (95% CI: 60.2, 74.8)

- Complete Response (CR) - 13%

Duration of Response (DoR) 55% ≥ 12 months Median: 20.5 months

Progression-Free Survival

(PFS)
- Median: 15.7 months

Overall Survival (OS) - Median: 47.8 months

Intracranial ORR (Baseline

CNS Disease)
55% (n=20)[24]

79.2% (Measurable CNS

Disease)[20]

Table 4: Clinical Efficacy in

ROS1-Positive NSCLC.

Safety and Tolerability
Across clinical trials, Entrectinib was generally well-tolerated. The most common adverse

events were Grade 1 or 2 and were reversible with dose modification or interruption.[25] The

most frequently reported treatment-related adverse events included dysgeusia (taste

disturbances), fatigue, dizziness, constipation, weight gain, and paresthesias.[13][25]

Experimental Protocols
Preclinical: In Vitro Kinase Inhibition Assay
Protocol adapted from Ardini E, et al. Mol Cancer Ther. 2016.[3][8][17]

Enzyme Source: Recombinant human kinase domains (e.g., ALK, ROS1, TRKA) were used.

Assay Principle: Kinase activity was measured using a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a

biotinylated peptide substrate by the kinase.

Procedure:
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Kinase, substrate, and ATP were incubated in a reaction buffer (e.g., 50 mM HEPES, pH

7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

Entrectinib was added at various concentrations (e.g., 10-point, 3-fold serial dilutions) to

determine the dose-response relationship.

The reaction was initiated by the addition of ATP and incubated at room temperature.

The reaction was stopped by adding EDTA.

A detection mix containing a europium-labeled anti-phosphotyrosine antibody and

streptavidin-allophycocyanin (SA-APC) was added.

After incubation, the TR-FRET signal was read on a suitable plate reader.

Data Analysis: The concentration of Entrectinib required to inhibit 50% of the kinase activity

(IC₅₀) was calculated using non-linear regression analysis.

Preclinical: In Vivo Xenograft Tumor Model
Protocol adapted from Ardini E, et al. Mol Cancer Ther. 2016.[3][8][17]

Animal Model: Female athymic nude mice (e.g., CD-1 nu/nu), 4-6 weeks old.

Cell Implantation: Human tumor cells (e.g., 5-10 x 10⁶ KM12 or Karpas-299 cells) suspended

in a solution like Matrigel were injected subcutaneously into the flank of each mouse.

Tumor Growth and Staging: Tumors were allowed to grow to a predetermined size (e.g., 100-

200 mm³). Tumor volume was calculated using the formula: (length x width²) / 2.

Treatment Administration: Once tumors reached the target size, mice were randomized into

control and treatment groups.

Vehicle Control: Administered orally (p.o.) on the same schedule as the drug (e.g., 0.5%

methylcellulose).

Entrectinib: Administered orally, typically twice daily (BID), at specified doses (e.g., 15, 30,

or 60 mg/kg) for a defined period (e.g., 10-21 consecutive days).
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Monitoring and Endpoints:

Tumor volumes and body weights were measured 2-3 times per week.

The primary endpoint was tumor growth inhibition (TGI).

Animals were euthanized when tumors reached a maximum size or at the end of the study

period. For mechanism-of-action studies, tumors were collected at specific time points

post-dosing for pharmacodynamic analysis (e.g., Western blot).[17]

Clinical: STARTRK-2 Trial Protocol (Simplified)
Protocol based on NCT02568267 and associated publications.[1][15][26]

Study Design: An open-label, multicenter, global, Phase II basket study.

Patient Population: Patients with locally advanced or metastatic solid tumors confirmed to

harbor an NTRK1/2/3, ROS1, or ALK gene fusion. Patients were required to have an ECOG

performance status of 0-2. Prior treatment with inhibitors targeting these specific kinases

was generally not allowed.[1][24]

Screening and Enrollment:

Gene fusions were identified by local or central laboratory testing using nucleic acid-based

methods (e.g., NGS, FISH, or PCR).

Baseline tumor assessments, including brain imaging (MRI or CT), were performed within

30 days before the first dose.[5][16]

Treatment: Entrectinib was administered orally at a dose of 600 mg once daily in continuous

4-week cycles.[15] Treatment continued until disease progression or unacceptable toxicity.

Tumor Response Evaluation:

Tumor assessments were performed at the end of Cycle 1, then every 8 weeks thereafter,

and at the end of treatment.[5]
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Response was evaluated by both the investigator and a Blinded Independent Central

Review (BICR) according to the Response Evaluation Criteria in Solid Tumors version 1.1

(RECIST 1.1).[12][16]

Endpoints:

Primary: Objective Response Rate (ORR) and Duration of Response (DoR).

Secondary: Progression-Free Survival (PFS), Overall Survival (OS), intracranial efficacy

(e.g., intracranial ORR), and safety.[16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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